molecular formula C10H10N2OS B024527 N-(5-methyl-1,3-benzothiazol-2-yl)acetamide CAS No. 103037-96-3

N-(5-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B024527
M. Wt: 206.27 g/mol
InChI Key: QDBLIUWHWYHVSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,3-benzothiazol-2-yl)acetamide, also known as MBTH, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MBTH is a heterocyclic compound that contains a benzothiazole ring and an acetamide group. The compound is commonly used in laboratory experiments to detect the presence of various chemical compounds and to study their mechanisms of action.

Mechanism Of Action

N-(5-methyl-1,3-benzothiazol-2-yl)acetamide works by reacting with the chemical compounds it is designed to detect, forming a colored product that can be measured using spectrophotometry. The mechanism of action is based on the ability of N-(5-methyl-1,3-benzothiazol-2-yl)acetamide to undergo a chemical reaction with the target compound, resulting in the formation of a stable colored product.

Biochemical And Physiological Effects

N-(5-methyl-1,3-benzothiazol-2-yl)acetamide has no known biochemical or physiological effects on living organisms. The compound is considered to be relatively safe and non-toxic, making it a useful tool for laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(5-methyl-1,3-benzothiazol-2-yl)acetamide is its high sensitivity and specificity for detecting various chemical compounds. The compound is also relatively easy to use and can be performed using standard laboratory equipment. However, one of the main limitations of N-(5-methyl-1,3-benzothiazol-2-yl)acetamide is its potential for interference from other compounds present in the sample, which can lead to false-positive or false-negative results.

Future Directions

There are several potential future directions for research involving N-(5-methyl-1,3-benzothiazol-2-yl)acetamide, including the development of new methods for detecting other chemical compounds and the optimization of existing methods for greater sensitivity and specificity. Additionally, N-(5-methyl-1,3-benzothiazol-2-yl)acetamide could be used in combination with other compounds to create more complex detection systems for a wider range of applications. Finally, further research is needed to explore the potential applications of N-(5-methyl-1,3-benzothiazol-2-yl)acetamide in fields such as environmental monitoring, food safety, and medical diagnostics.
Conclusion
In conclusion, N-(5-methyl-1,3-benzothiazol-2-yl)acetamide, or N-(5-methyl-1,3-benzothiazol-2-yl)acetamide, is a chemical compound with a wide range of applications in scientific research. The compound is commonly used to detect various chemical compounds and to study their mechanisms of action. N-(5-methyl-1,3-benzothiazol-2-yl)acetamide is relatively easy to synthesize and use in laboratory experiments, and it has no known biochemical or physiological effects on living organisms. With further research, N-(5-methyl-1,3-benzothiazol-2-yl)acetamide has the potential to become an even more useful tool for scientific research in various fields.

Synthesis Methods

N-(5-methyl-1,3-benzothiazol-2-yl)acetamide can be synthesized through a multistep process involving the reaction of 2-aminobenzenethiol with acetic anhydride to form 2-acetamido-5-mercaptobenzothiazole, which is then oxidized with hydrogen peroxide to form N-(5-methyl-1,3-benzothiazol-2-yl)acetamide. The synthesis method is relatively simple and can be performed using standard laboratory equipment.

Scientific Research Applications

N-(5-methyl-1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research, including the detection of various chemical compounds such as nitrites, nitrates, and sulfates. The compound is commonly used in analytical chemistry to measure the concentration of these compounds in various samples, including food, water, and biological fluids.

properties

IUPAC Name

N-(5-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-6-3-4-9-8(5-6)12-10(14-9)11-7(2)13/h3-5H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBLIUWHWYHVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3-benzothiazol-2-yl)acetamide

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